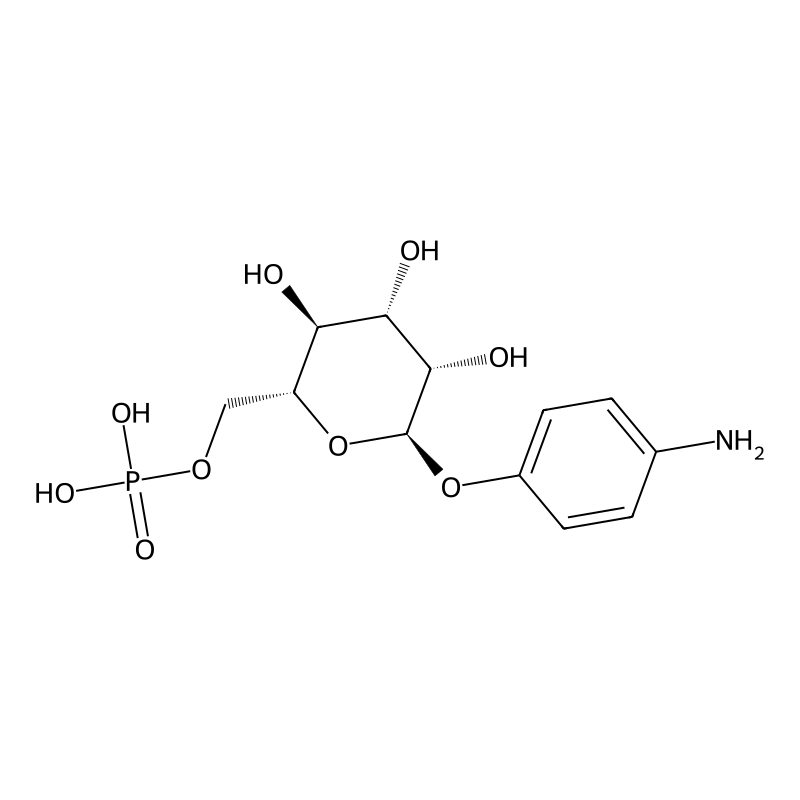

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Aminophenyl 6-phospho-alpha-mannopyranoside is a synthetic compound characterized by its unique structure, which includes an amino group and a phosphate group attached to an alpha-mannopyranoside backbone. This compound is notable for its potential applications in biochemistry and molecular biology, particularly in studies involving glycoprotein interactions and enzyme recognition systems. Its systematic name reflects its chemical composition, emphasizing the presence of both the amino and phospho groups.

- Phosphorylation: The primary hydroxyl group on the mannopyranoside is selectively phosphorylated using phosphoryl chloride in the presence of pyridine and water at low temperatures (0 °C) to yield the phospho derivative .

- Reduction: An alternative synthesis route involves the reduction of the nitro group in p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside through catalytic hydrogenation, which can also yield the desired compound .

- Formation of Conjugates: The compound can be conjugated with proteins, such as bovine serum albumin, facilitating studies on lysosomal enzyme uptake systems .

These reactions highlight the compound's versatility in synthetic pathways and its ability to form conjugates for biological studies.

4-Aminophenyl 6-phospho-alpha-mannopyranoside exhibits significant biological activity, particularly in targeting cellular uptake mechanisms. It has been shown to interact with lysosomal enzyme recognition systems, enhancing the delivery of therapeutic agents such as small interfering RNA (siRNA) to hepatocytes . Additionally, it has been reported to inhibit phospholipase C activity, indicating its potential role in signaling pathways.

The synthesis methods for 4-aminophenyl 6-phospho-alpha-mannopyranoside include:

- Direct Phosphorylation: This method involves the direct phosphorylation of p-aminophenyl alpha-D-mannopyranoside using phosphoryl chloride under controlled conditions .

- Catalytic Hydrogenation: The reduction of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside can be performed using catalytic hydrogenation techniques to convert nitro groups into amino groups .

- Conjugation Techniques: The compound can also be synthesized as part of a conjugate with proteins for enhanced biological activity and specificity in targeting cellular mechanisms .

4-Aminophenyl 6-phospho-alpha-mannopyranoside has several applications:

- Targeted Drug Delivery: It is utilized in the targeted delivery of siRNA to specific cell types, particularly hepatocytes, enhancing therapeutic efficacy .

- Biochemical Research: The compound serves as a tool for studying glycoprotein interactions and enzyme recognition systems within cellular environments .

- Enzyme Inhibition Studies: Its ability to inhibit specific enzymatic activities makes it valuable in research aimed at understanding signal transduction pathways and cellular responses to stimuli.

Studies involving 4-aminophenyl 6-phospho-alpha-mannopyranoside have demonstrated its interaction with various biological systems:

- Lysosomal Enzyme Uptake: The compound has been shown to facilitate the uptake of lysosomal enzymes when conjugated with proteins like bovine serum albumin, indicating its role in enzyme targeting mechanisms .

- Cellular Signaling Pathways: Its inhibitory effects on phospholipase C suggest involvement in modulating signaling pathways critical for cellular communication and response mechanisms.

Several compounds share structural or functional similarities with 4-aminophenyl 6-phospho-alpha-mannopyranoside. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| p-Isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside | Contains an isothiocyanate group | Enhanced reactivity for protein conjugation |

| p-Aminophenyl alpha-D-mannopyranoside | Lacks phosphate group | Simpler structure; less biological activity |

| Phosphoinositides | Phosphate groups on different backbones | Involved in signaling; broader applications |

4-Aminophenyl 6-phospho-alpha-mannopyranoside stands out due to its specific combination of an amino group and a phosphate moiety on an alpha-mannopyranoside structure, making it particularly effective for targeted drug delivery and enzyme recognition studies.